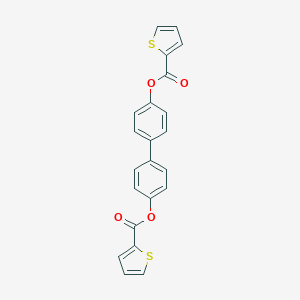![molecular formula C27H15Cl2NO6S B340056 2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE](/img/structure/B340056.png)
2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its unique structure, which includes a thienyl group, a chlorophenoxyphenyl group, and an isoindolinecarboxylate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindolinecarboxylate Core: The isoindolinecarboxylate core can be synthesized through a condensation reaction between phthalic anhydride and an appropriate amine, followed by cyclization.
Introduction of the Chlorophenoxyphenyl Group: The chlorophenoxyphenyl group can be introduced through a nucleophilic substitution reaction using a chlorophenol derivative and a suitable halogenated aromatic compound.
Attachment of the Thienyl Group: The thienyl group can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienylboronic acid and an appropriate aryl halide.
Final Coupling and Oxidation: The final step involves coupling the intermediate compounds and performing an oxidation reaction to form the desired 2-oxo-2-(2-thienyl)ethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines from the carbonyl or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments, and in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
類似化合物との比較
Similar Compounds
2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE: This compound is unique due to its specific combination of functional groups and structural features.
This compound: Similar compounds may include other isoindoline derivatives with different substituents on the aromatic rings or variations in the thienyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C27H15Cl2NO6S |
|---|---|
分子量 |
552.4 g/mol |
IUPAC名 |
(2-oxo-2-thiophen-2-ylethyl) 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C27H15Cl2NO6S/c28-16-4-7-18(8-5-16)36-23-10-6-17(13-21(23)29)30-25(32)19-9-3-15(12-20(19)26(30)33)27(34)35-14-22(31)24-2-1-11-37-24/h1-13H,14H2 |
InChIキー |
HPJHHMDPNPBCQA-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)OC5=CC=C(C=C5)Cl)Cl |
正規SMILES |
C1=CSC(=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)OC5=CC=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-bromophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B339974.png)
![2-fluoro-N-[4-(3-methylphenoxy)phenyl]benzamide](/img/structure/B339976.png)
![2-chloro-N-[4-(2-naphthyloxy)phenyl]benzamide](/img/structure/B339977.png)
![2-chloro-N-[4-(3-methylphenoxy)phenyl]benzamide](/img/structure/B339978.png)
![4-bromo-N-[4-(3-methylphenoxy)phenyl]benzamide](/img/structure/B339980.png)
![N-[4-(2,4-dichlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B339982.png)
![N-[4-(4-bromophenoxy)phenyl]-2-methylbenzamide](/img/structure/B339984.png)
![2-methyl-N-[4-(3-methylphenoxy)phenyl]benzamide](/img/structure/B339985.png)
![N-[4-(2-isopropyl-5-methylphenoxy)phenyl]-2-furamide](/img/structure/B339989.png)
![N-(4-{[4-(4-methylphenoxy)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B339990.png)
![N-[4-(2,3-dimethylphenoxy)phenyl]-2-furamide](/img/structure/B339991.png)
![N-[4-(3,4-dimethylphenoxy)phenyl]furan-2-carboxamide](/img/structure/B339992.png)
![N-[4-(3-methylphenoxy)phenyl]furan-2-carboxamide](/img/structure/B339993.png)

